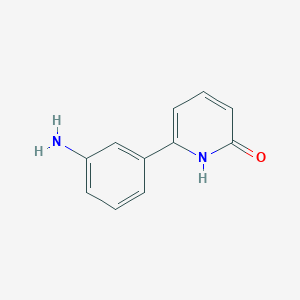

6-(3-Aminophenyl)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridin-2-ol derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Molecular Structure Analysis

The molecular structure of 6-(3-Aminophenyl)pyridin-2-ol can be analyzed using various spectroscopic techniques such as IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .Chemical Reactions Analysis

Reactions of pyridin-2-ol with pentafluoro- and pentachloropyridine have been reported. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications

Synthesis of Polysubstituted Heterocycles

6-(3-Aminophenyl)pyridin-2-ol: serves as a precursor in the synthesis of novel polysubstituted heterocycles. These compounds have significant biological properties and potential pharmaceutical applications. The ambident nucleophilic nature of the compound allows for a variety of substitutions, leading to the creation of complex heterocyclic structures .

Development of Fluorinated Compounds

The compound is used in reactions with perfluorinated compounds like pentafluoropyridine. This is crucial for developing materials with applications in organic chemistry and life sciences. The resulting polyfluorinated aryl pyridyl ethers have diverse uses, ranging from material sciences to medicinal chemistry .

Aromatic Nucleophilic Substitution Reactions

6-(3-Aminophenyl)pyridin-2-ol: can undergo aromatic nucleophilic substitution reactions, providing a pathway to synthesize a wide range of polyfunctional pyridine derivatives. These derivatives are valuable in various chemical industries for their unique properties .

Chemoselectivity Studies

The compound’s reactivity offers an excellent model for studying chemoselectivity in organic synthesis. Understanding its reaction pathways can lead to more efficient and selective synthetic methods, which is beneficial for producing specific pharmaceutical agents .

NMR Spectroscopy and Structural Analysis

Due to its distinct chemical structure, 6-(3-Aminophenyl)pyridin-2-ol is an ideal candidate for NMR spectroscopy studies. Researchers can use it to explore the intricacies of molecular interactions and confirm the structure of synthesized compounds .

Macrocycle Synthesis

The compound’s reactivity with perhalogenated compounds also makes it suitable for synthesizing macrocycles. These large, ring-shaped molecules have applications in drug discovery, molecular recognition, and as catalysts in chemical reactions .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Biochemical Pathways

Compounds with similar structures have been involved in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have shown anticancer activity . This suggests that 6-(3-Aminophenyl)pyridin-2-ol could potentially influence pathways related to cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight (18621 g/mol) and the presence of polar groups (hydroxyl and amino groups) could potentially influence its bioavailability .

Result of Action

Similar compounds have shown to inhibit microtubule polymerization, resulting in cell cycle arrest and apoptosis of cancer cells . This suggests that 6-(3-Aminophenyl)pyridin-2-ol could potentially have similar effects.

Action Environment

The action, efficacy, and stability of 6-(3-Aminophenyl)pyridin-2-ol could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations of 2-8°C . Additionally, the compound’s efficacy could be influenced by the pH of the environment, given the presence of ionizable groups (hydroxyl and amino groups).

properties

IUPAC Name |

6-(3-aminophenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKFUCNJPJKMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621456 |

Source

|

| Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Aminophenyl)pyridin-2-ol | |

CAS RN |

161887-04-3 |

Source

|

| Record name | 6-(3-Aminophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161887-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)

![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)